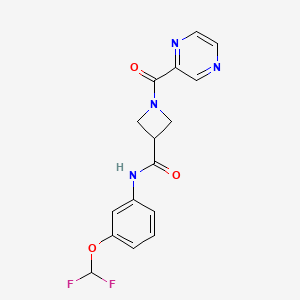
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a chemical compound that belongs to the class of azetidine carboxamides. It has been widely studied in scientific research due to its potential therapeutic applications.
作用機序
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various biological processes. It is also relatively stable and easy to handle in the laboratory. However, N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, it has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. Another area of research is the investigation of the potential use of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide in the treatment of other diseases such as cardiovascular disease and diabetes. Finally, the development of novel drug delivery systems for N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
合成法
The synthesis of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves the reaction of difluoromethoxyphenylacetic acid with pyrazine-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with azetidine-3-carboxylic acid to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.
科学的研究の応用
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O3/c17-16(18)25-12-3-1-2-11(6-12)21-14(23)10-8-22(9-10)15(24)13-7-19-4-5-20-13/h1-7,10,16H,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRAFOYHIRTKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2855662.png)
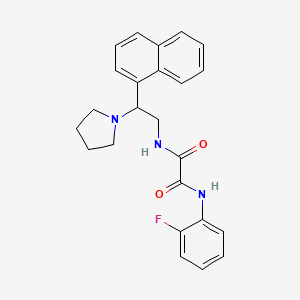
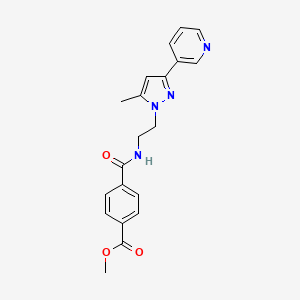
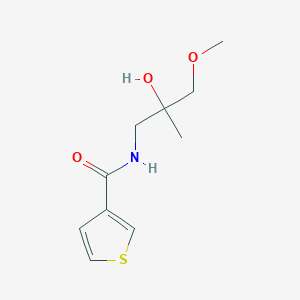

![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2855667.png)


![1-allyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855675.png)
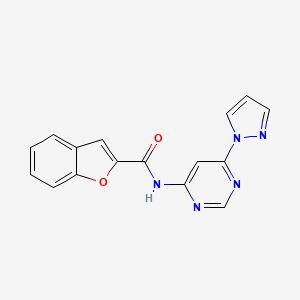
![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855679.png)
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2855680.png)